Cas no 6451-72-5 (6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-)

6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy- structure
6451-72-5 structure
Productnaam:6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-
CAS-nummer:6451-72-5
MF:C19H21NO4
MW:327.374345541
CID:519048
PubChem ID:22955

6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-
    • (±)-Scoulerine
    • R,S-Scoulerine
    • Scoulerine
    • (?à)-Scoulerine
    • (RS)-Scoulerine
    • 6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-, (?à)-
    • Aurotensine
    • Berbine-2,9-diol, 3,10-dimethoxy-, (?à)- (8CI)
    • dl-Scoulerine
    • SPBio_002721
    • Prestwick_527
    • KNWVMRVOBAFFMH-UHFFFAOYSA-N
    • FT-0674543
    • SCHEMBL13885928
    • l-Scoulerine
    • 3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
    • l-Skoulerine
    • Discretamine
    • E80639
    • 3,10-Dimethoxy-13a-alpha-berbine-2,9-diol
    • AKOS040736751
    • 3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-2,9-diol #
    • Compound NP-025370
    • CHEMBL191133
    • (S)-(-)-Scoulerine; (S)-Scoulerine;Scoulerin; Scoulerine, (-)-; l-Scoulerine
    • Aequaline
    • HMS3374K08
    • 13a-alpha-BERBINE-2,9-DIOL, 3,10-DIMETHOXY-
    • BRD-A82844593-001-02-8
    • (R,S)-Scoulerine
    • 605-34-5
    • Prestwick2_000601
    • HMS1569J04
    • 6451-72-5
    • (.+/-.)-Scoulerine
    • 6H-Dibenzo(a,g)quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-
    • DTXSID80895057
    • 6H-Dibenzo[a,g]quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-, (.+/-.)-
    • 6H-Dibenzo(a,g)quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-, (S)-
    • 2,9-Dioxy-3,10-dimethoxyberbine
    • Q27114086
    • ACon1_002293
    • CHEBI:31033
    • Prestwick0_000601
    • Prestwick1_000601
    • Berbine-2,9-diol, 3,10-dimethoxy-, (.+/-.)-
    • Inchi: InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
    • InChI-sleutel: KNWVMRVOBAFFMH-UHFFFAOYSA-N
    • LACHT: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O

Berekende eigenschappen

  • Exacte massa: 327.14705815g/mol
  • Monoisotopische massa: 327.14705815g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 447
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 62.2Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd